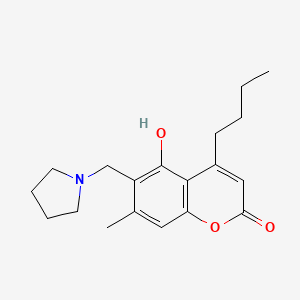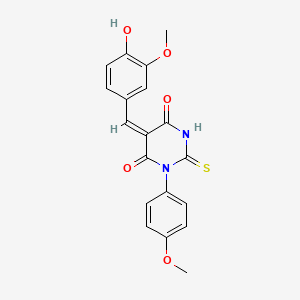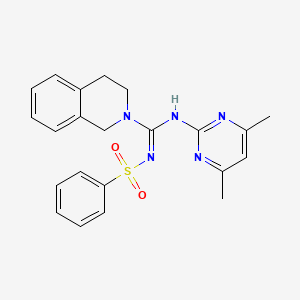
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one, also known as LY294002, is a widely used chemical compound in scientific research. It is a potent inhibitor of phosphoinositide 3-kinase (PI3K), a key enzyme in the PI3K/Akt/mTOR signaling pathway that regulates various cellular processes such as cell growth, survival, metabolism, and motility. LY294002 has been found to have potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.
作用机制
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one acts as a competitive inhibitor of the ATP-binding site of PI3K, preventing the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), which is a crucial step in the activation of downstream effectors such as Akt and mTOR. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one also inhibits other kinases such as DNA-dependent protein kinase (DNA-PK) and mTOR complex 2 (mTORC2) at higher concentrations. The inhibition of PI3K/Akt/mTOR signaling pathway by 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one leads to the inhibition of cell proliferation, survival, and metabolism, as well as the activation of apoptosis and autophagy pathways.
Biochemical and Physiological Effects:
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been shown to have various biochemical and physiological effects depending on the cell type, concentration, and treatment duration. In cancer cells, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one inhibits the activation of Akt and mTOR, leading to the inhibition of cell proliferation, migration, invasion, and angiogenesis. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one also induces apoptosis and autophagy in cancer cells by modulating the expression of Bcl-2 family proteins, caspases, and Beclin-1. In diabetes and obesity models, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one improves glucose uptake, insulin sensitivity, and lipid metabolism by inhibiting the PI3K/Akt pathway in adipose tissue, liver, and muscle. In neurodegenerative disorders, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one protects neurons from oxidative stress, inflammation, and excitotoxicity by activating the AMPK pathway and inhibiting the PI3K/Akt/mTOR pathway.
实验室实验的优点和局限性
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several advantages and limitations for lab experiments. The advantages include its high potency and specificity for PI3K inhibition, its well-established pharmacological profile, and its availability from commercial sources. The limitations include its poor solubility in water and some organic solvents, its potential cytotoxicity and off-target effects at high concentrations, and its variable effects depending on the cell type and experimental conditions. Therefore, it is important to optimize the concentration, treatment duration, and solvent for 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in each experiment and to use appropriate controls and analytical methods to validate the results.
未来方向
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has several potential future directions for scientific research. One direction is to develop more potent and selective PI3K inhibitors based on the structure of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one with better pharmacokinetic and pharmacodynamic properties. Another direction is to investigate the combination therapy of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one with other anticancer drugs or targeted therapies to enhance their efficacy and reduce their resistance. A third direction is to explore the therapeutic potential of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one in other diseases such as cardiovascular diseases, inflammatory diseases, and infectious diseases, based on its effects on PI3K/Akt/mTOR signaling pathway. A fourth direction is to elucidate the molecular mechanisms of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one-induced apoptosis and autophagy in cancer cells and to identify the biomarkers of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one response and resistance. A fifth direction is to develop 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one-based diagnostic and prognostic tools for cancer patients based on the PI3K/Akt/mTOR pathway status. In conclusion, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one is a valuable chemical tool for investigating the PI3K/Akt/mTOR signaling pathway and has potential therapeutic applications in various diseases.
合成方法
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be synthesized using various methods, but the most common one involves the reaction of 2-acetyl-7-methylchromone with butyl lithium followed by the reaction with N-benzyl-N-methylpyrrolidine and hydrolysis of the resulting benzylated intermediate. The final product can be obtained by recrystallization from ethanol. The purity and yield of 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one can be improved by using different solvents, purification techniques, and analytical methods.
科学研究应用
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been extensively used as a pharmacological tool to study the role of PI3K/Akt/mTOR signaling pathway in various cellular and molecular processes. It has been shown to inhibit the proliferation, migration, invasion, and angiogenesis of cancer cells in vitro and in vivo. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been found to induce apoptosis and autophagy in cancer cells by modulating the expression of pro- and anti-apoptotic proteins and activating the AMP-activated protein kinase (AMPK) pathway. Moreover, 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has been used to investigate the effects of PI3K inhibition on glucose metabolism, insulin signaling, and lipid metabolism in animal models of diabetes and obesity. 4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one has also been shown to protect neurons from oxidative stress, inflammation, and excitotoxicity in vitro and in vivo, suggesting its potential as a neuroprotective agent.
属性
IUPAC Name |
4-butyl-5-hydroxy-7-methyl-6-(pyrrolidin-1-ylmethyl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-3-4-7-14-11-17(21)23-16-10-13(2)15(19(22)18(14)16)12-20-8-5-6-9-20/h10-11,22H,3-9,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVUSJLAVYNYOBV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=O)OC2=C1C(=C(C(=C2)C)CN3CCCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-butyl-5-hydroxy-7-methyl-6-(1-pyrrolidinylmethyl)-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-methyl-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-methoxyphenyl)hydrazone]](/img/structure/B5917278.png)
![N-{[(3-chloro-4-methylphenyl)amino][(4,6-dimethyl-2-pyrimidinyl)amino]methylene}-N'-phenylthiourea](/img/structure/B5917284.png)
![3-{[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5917295.png)
![5-{[2,5-dimethyl-1-(3-pyridinyl)-1H-pyrrol-3-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5917301.png)
![2-[(1-methyl-2-oxopropyl)thio]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5917308.png)
![N-{1-({[2-(1H-indol-3-yl)ethyl]amino}carbonyl)-2-[4-(methylthio)phenyl]vinyl}-4-methylbenzamide](/img/structure/B5917312.png)

![3-methyl-1-phenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5917331.png)
![N-[2,2,2-trichloro-1-(4-methyl-2-oxido-1,3,2-dioxaphosphinan-2-yl)ethyl]benzenesulfonamide](/img/structure/B5917337.png)
methyl]-N'-phenylthiourea](/img/structure/B5917345.png)
![4-butyl-8-[(dimethylamino)methyl]-7-hydroxy-2H-chromen-2-one](/img/structure/B5917349.png)

![[2-({4,6-bis[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]-1,3,5-triazin-2-yl}amino)phenyl](phenyl)methanone](/img/structure/B5917372.png)